2-(Propan-2-yloxy)pyrimidin-5-amine
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Overview
Description
2-(Propan-2-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it might inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
Based on its mode of action, it can be inferred that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .
Result of Action
Based on the mode of action, it can be inferred that the compound disrupts energy production in the cells, leading to their death .
Biochemical Analysis
Biochemical Properties
As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules involved in pyrimidine metabolism . The nature of these interactions would depend on the specific structure and functional groups of the compound.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with enzymes or cofactors involved in pyrimidine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Etherification: The pyrimidine derivative undergoes etherification with isopropanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the propan-2-yloxy group.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Propan-2-yloxy)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agricultural Science: This compound is explored for its potential as a fungicide or herbicide due to its ability to inhibit certain biological pathways in pests.
Biological Research: It serves as a probe in studying the function of pyrimidine-related enzymes and pathways in various organisms.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yloxy)pyridine-5-amine
- 2-(Propan-2-yloxy)pyrimidine-4-amine
- 2-(Propan-2-yloxy)pyrimidine-6-amine
Uniqueness
2-(Propan-2-yloxy)pyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-propan-2-yloxypyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYXOBFXZUGSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249668-06-1 |
Source
|
Record name | 2-(propan-2-yloxy)pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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